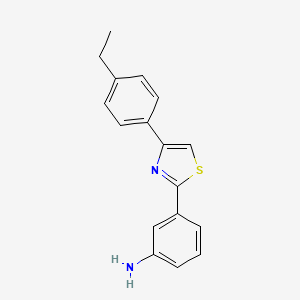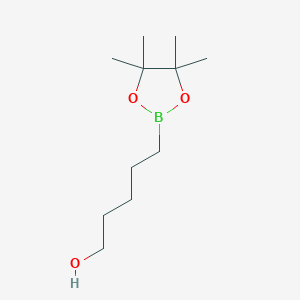
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)戊-1-醇是一种有机化合物,其特征是具有硼酸酯官能团。该化合物通常用于有机合成,特别是在通过铃木-宫浦交叉偶联反应形成碳-碳键的过程中。其结构包括一个与两个氧原子键合的硼原子,形成二氧杂环戊硼烷环,该环进一步连接到戊醇链。
准备方法
合成路线和反应条件
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)戊-1-醇的合成通常涉及将频哪醇与硼酸衍生物反应。 一种常用的方法是在钯或铜等过渡金属催化剂存在下,对烯烃或炔烃进行氢硼化反应 。反应条件通常包括四氢呋喃 (THF) 等溶剂,以及从室温到略微升高的温度。
工业生产方法
在工业规模上,该化合物的生产可能涉及连续流动工艺,以确保一致的质量和产量。自动化系统的使用允许对反应条件进行精确控制,最大限度地减少副反应和杂质的风险。
化学反应分析
反应类型
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)戊-1-醇经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成硼酸。
还原: 它可以被还原形成硼烷。
取代: 它参与亲核取代反应,特别是在卤化物存在的情况下。
常用试剂和条件
氧化: 通常使用过氧化氢或过硼酸钠等试剂。
还原: 采用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在温和条件下使用碘或溴等卤化物来促进取代反应。
主要产物
从这些反应中形成的主要产物包括硼酸、硼烷和取代的硼酸酯,它们是有机合成中的重要中间体。
科学研究应用
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)戊-1-醇在科学研究中具有广泛的应用:
化学: 它广泛用于铃木-宫浦交叉偶联反应中,以形成碳-碳键,这对于合成复杂的有机分子至关重要。
生物学: 该化合物用于开发用于检测生物分子的荧光探针和传感器。
医药: 它作为合成药物化合物,特别是开发含硼药物的基石。
工业: 它用于生产先进材料,包括聚合物和电子元件.
作用机制
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)戊-1-醇发挥作用的机制涉及形成硼氧键,从而促进各种化学转化。二氧杂环戊硼烷环中的硼原子充当路易斯酸,接受来自亲核试剂的电子对,从而使交叉偶联和取代等反应成为可能。 涉及的分子靶点和途径包括碳卤键的活化以及化学反应过程中过渡态的稳定 .
相似化合物的比较
类似化合物
频哪醇硼烷 (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷): 结构相似,但缺少戊醇链。
2-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶: 含有吡啶环而不是戊醇链。
2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶: 具有甲氧基和吡啶环。
独特性
5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)戊-1-醇因其将硼酸酯官能团与戊醇链结合在一起而独一无二,这增强了其在各种有机溶剂中的溶解度和反应性。 这使其在合成复杂的有机分子以及需要高溶解度和反应性的应用中特别有价值 .
属性
CAS 编号 |
1581771-56-3 |
|---|---|
分子式 |
C11H23BO3 |
分子量 |
214.11 g/mol |
IUPAC 名称 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-ol |
InChI |
InChI=1S/C11H23BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h13H,5-9H2,1-4H3 |
InChI 键 |
XRUXSSJFIJIMLP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


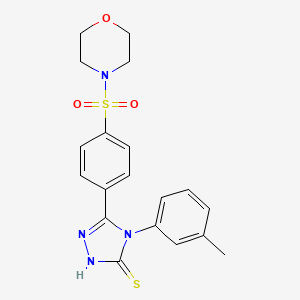

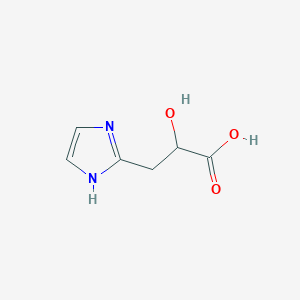
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)


![1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride](/img/structure/B11765590.png)
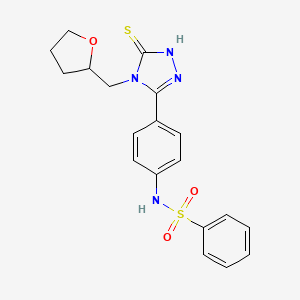
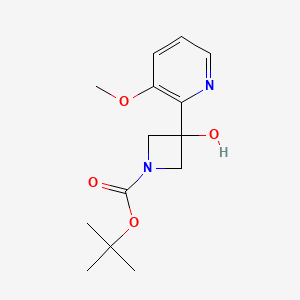
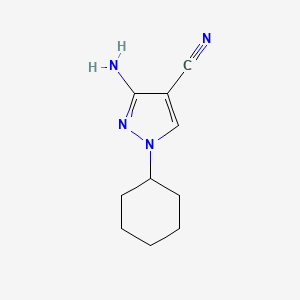
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
